as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-
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Overview
Description
as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a p-chloro-alpha-phenylbenzyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Diamines and Nitriles: This method involves the reaction of diamines with nitriles in the presence of a catalyst.
Condensation Reactions: Condensation of aldehydes or ketones with amines can also lead to the formation of triazine rings.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The p-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazines.
Scientific Research Applications
Chemistry
Catalysis: Triazine derivatives are often used as catalysts in organic synthesis.
Material Science: Used in the development of advanced materials, such as polymers and resins.
Biology
Biological Probes: Used as probes to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Agriculture: Used in the formulation of herbicides and pesticides.
Textile Industry: Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazine: The parent compound with a simple triazine ring.
Chlorotriazine: Triazine derivatives with chlorine substituents.
Phenyltriazine: Triazine compounds with phenyl groups.
Uniqueness
The presence of the p-chloro-alpha-phenylbenzyl group in as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other triazine derivatives.
Properties
CAS No. |
22201-93-0 |
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Molecular Formula |
C16H16ClN3 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethyl]-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C16H16ClN3/c17-14-8-6-13(7-9-14)15(12-4-2-1-3-5-12)16-18-10-11-19-20-16/h1-9,15,19H,10-11H2,(H,18,20) |
InChI Key |
CYVJNUPECIMGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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